molecular formula C18H15ClN2O3S B2730866 (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1428363-99-8

(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2730866
CAS No.: 1428363-99-8
M. Wt: 374.84
InChI Key: MNIAXSPGGITURN-UHFFFAOYSA-N
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Description

The compound (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone features a 3-chlorophenyl group attached to a methanone core, which is further linked to an azetidine ring substituted with a 6-methoxybenzothiazole moiety via an ether bond. The azetidine ring (a four-membered saturated heterocycle) introduces conformational rigidity and metabolic stability compared to larger rings like piperidine or piperazine .

Properties

IUPAC Name

(3-chlorophenyl)-[3-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-23-13-5-6-15-16(8-13)25-18(20-15)24-14-9-21(10-14)17(22)11-3-2-4-12(19)7-11/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIAXSPGGITURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CN(C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl group can be introduced through a halogenation reaction, while the methoxybenzo[d]thiazolyl group can be synthesized via a condensation reaction involving a thiazole derivative and a methoxybenzaldehyde. The azetidinyl group is often formed through a cyclization reaction involving an appropriate amine and a carbonyl compound. The final step involves coupling these components under specific conditions, such as the use of a base and a suitable solvent, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The choice of solvents, temperature, and pressure conditions are critical factors in ensuring the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains:

  • Antimicrobial Activity : Studies have shown that derivatives containing thiazole moieties often display enhanced antimicrobial properties. For instance, compounds similar to (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like Oxytetracycline .
  • Anticancer Properties : The presence of the thiazole ring is associated with anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit tumor growth in various cancer cell lines, showing promise as potential chemotherapeutic agents .

Case Studies and Research Findings

Several studies highlight the applications of this compound in drug development:

  • Inhibition of Deubiquitylating Enzymes : Research has focused on the role of compounds like this compound as inhibitors of deubiquitylating enzymes (DUBs). These enzymes are crucial in regulating protein degradation pathways, making them targets for cancer therapy .
  • Antimicrobial Efficacy : A comparative study demonstrated that compounds derived from thiazole exhibited antimicrobial activity with minimum inhibitory concentrations significantly lower than those of standard antibiotics. For example, certain derivatives showed MIC values as low as 7.8 µg/mL against specific bacterial strains .

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogs with Benzothiazole and Heterocyclic Moieties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Features Reference
Target Compound Methanone-linked azetidine 3-Chlorophenyl, 6-methoxybenzothiazole N/A* N/A* Azetidine ring, methoxybenzothiazole N/A
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4e) Methanone-linked dihydroisoquinoline Dual dihydroisoquinoline groups 76.6 134.2–134.7 Dual aromatic amines, propoxy linker
(4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4f) Methanone-linked piperazine Ethylpiperazine, propoxy linker 48.1 114.6–114.9 Flexible linker, basic nitrogen centers
(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(2,4-dimethylphenyl)methanone (25a) Methanone-linked benzo[b]thiophene 3-Chloro-6-methoxybenzo[b]thiophene, 2,4-dimethylphenyl 52 N/A Thiophene core, lipophilic substituents
1-(3-Chloro-4-hydroxyphenyl)-3-(6-methoxybenzo[d]thiazol-2-yl)urea (4ba) Urea-linked benzothiazole 3-Chloro-4-hydroxyphenyl, 6-methoxybenzothiazole 63 281–283 Hydrogen-bonding urea group, phenolic –OH

Biological Activity

The compound (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone , with the CAS number 1428363-99-8 , has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and mechanisms of action of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C18_{18}H15_{15}ClN2_2O3_3S
  • Molecular Weight : 374.8 g/mol
  • Structure : The compound features a chlorophenyl group and a methoxybenzothiazole moiety linked through an azetidine ring, which is significant for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study highlighted that derivatives of benzothiazole can act as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease and cancer progression. The inhibition of this enzyme can lead to reduced proliferation of cancer cells and improved metabolic profiles in affected tissues .

The proposed mechanism involves the compound's ability to interact with zinc-binding sites in proteins such as mutant p53, which is often implicated in cancer. By acting as a zinc metallochaperone, it facilitates the restoration of the wild-type conformation of p53, enhancing its tumor suppressor functions .

Inhibitory Effects on Leukotriene B4

Another aspect of biological activity includes the inhibition of leukotriene B4 (LTB4), a potent inflammatory mediator. Compounds related to this compound have shown significant inhibitory effects on calcium mobilization in human cells, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of 17β-HSD10 leading to reduced cancer cell proliferation
Zinc MetallochaperoneReactivation of mutant p53, restoring tumor suppressor function
Inhibition of LTB4Significant reduction in calcium mobilization in inflammatory cells

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of benzothiazole derivatives, it was found that compounds structurally similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics. This suggests a high potency against various cancer cell lines.

Case Study 2: Inflammatory Response Modulation

A series of experiments demonstrated that compounds with similar structures effectively reduced LTB4 levels in vitro. This reduction correlated with decreased inflammatory responses in animal models, indicating potential for therapeutic use in chronic inflammatory conditions.

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

Answer:
The synthesis requires precise control of reaction conditions at each step. For example:

  • Coupling Reactions: Use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst to enhance efficiency, as demonstrated in azetidine-oxy-thiazole coupling reactions .
  • Temperature Control: Maintain 70–80°C during nucleophilic substitution steps to balance reaction rate and byproduct minimization .
  • Purification: Employ TLC (methanol:chloroform, 1:9) to monitor intermediates, followed by recrystallization in aqueous acetic acid for final product purity .
  • Yield Improvement: Optimize stoichiometry (e.g., 1:1 molar ratio of azetidine precursors to chloro-phenyl ketones) to reduce side reactions .

Basic: Which spectroscopic methods are critical for structural confirmation, and what key data should be prioritized?

Answer:

  • NMR Spectroscopy: Focus on chemical shifts for the azetidine ring (δ 3.5–4.5 ppm for CH₂ and CH protons) and benzo[d]thiazole protons (δ 6.9–8.3 ppm) to confirm connectivity .
  • Mass Spectrometry (MS): Verify molecular weight (e.g., m/z ~455 for C₂₁H₁₈ClN₂O₃S) and fragmentation patterns to detect impurities .
  • IR Spectroscopy: Identify characteristic peaks for C=O (1680–1700 cm⁻¹) and methoxy C-O (1250 cm⁻¹) groups .

Basic: How can researchers design initial biological activity assays for this compound?

Answer:

  • In Vitro Screening: Prioritize kinase inhibition or antimicrobial assays, given structural similarities to bioactive benzo[d]thiazole derivatives .
  • Dose-Response Studies: Use concentrations ranging from 1–100 µM in cell viability assays (e.g., MTT) to establish IC₅₀ values .
  • Positive Controls: Compare with known azetidine-containing drugs (e.g., cefuroxime) to contextualize potency .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

Answer:

  • Cross-Validation: Combine 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .
  • Computational Modeling: Use DFT calculations to predict NMR shifts or fragmentation pathways and compare with experimental data .
  • Isotopic Labeling: Introduce deuterium at reactive sites (e.g., azetidine CH₂ groups) to simplify splitting patterns .

Advanced: What mechanistic insights are critical for understanding its reactivity in nucleophilic substitutions?

Answer:

  • Intermediate Trapping: Use low-temperature NMR (-40°C) to detect transient intermediates during azetidine ring formation .
  • Kinetic Studies: Monitor reaction progress via HPLC to determine rate constants and identify rate-limiting steps (e.g., SN2 vs. SN1 pathways) .
  • Solvent Effects: Compare polar aprotic (e.g., DMF) vs. PEG-400 systems to assess nucleophilicity of the benzo[d]thiazole oxygen .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer:

  • Substituent Variation: Synthesize analogs with halogen (F, Br) or electron-withdrawing groups (NO₂) on the 3-chlorophenyl ring to modulate lipophilicity .
  • Bioisosteric Replacement: Replace the methoxy group with trifluoromethoxy to enhance metabolic stability .
  • Molecular Docking: Use AutoDock Vina to predict binding interactions with targets like EGFR or COX-2, prioritizing modifications with higher docking scores .

Advanced: What strategies mitigate low yields or impurities during azetidine ring formation?

Answer:

  • Catalyst Screening: Test alternative catalysts (e.g., DMAP or DBU) to reduce side reactions during cyclization .
  • Microwave-Assisted Synthesis: Apply controlled microwave heating (100–120°C, 30 min) to accelerate azetidine ring closure and improve regioselectivity .
  • Chromatography: Use silica gel column chromatography (hexane:ethyl acetate gradient) to separate diastereomers or regioisomers .

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